1H-Indazole-3-carbonyl chloride

Synthetic Method Reaction Yield Acyl Chloride Formation

1H-Indazole-3-carbonyl chloride (CAS 72083-74-0) is an unsubstituted indazole heterocycle functionalized with an acid chloride at the 3-position. It serves as a fundamental acylating agent for introducing the 1H-indazole-3-carbonyl moiety into target molecules via nucleophilic acyl substitution.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 72083-74-0
Cat. No. B1344796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-carbonyl chloride
CAS72083-74-0
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)Cl
InChIInChI=1S/C8H5ClN2O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,10,11)
InChIKeyBSKBPSWOVQPFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-carbonyl chloride (CAS 72083-74-0) as a Primary Indazole-3-carbonyl Synthon: A Baseline for Procurement Specifications


1H-Indazole-3-carbonyl chloride (CAS 72083-74-0) is an unsubstituted indazole heterocycle functionalized with an acid chloride at the 3-position. It serves as a fundamental acylating agent for introducing the 1H-indazole-3-carbonyl moiety into target molecules via nucleophilic acyl substitution . Unlike its N-alkylated counterparts, this primary synthon retains a reactive N-H site, enabling subsequent diversification orthogonal to the acid chloride handle. Commercially, standard purity is specified at 95% (HPLC) , but batch-specific quality control (QC) data, including NMR and GC, is available from select vendors for verification of purity and structural integrity .

Why 1H-Indazole-3-carbonyl chloride Cannot Be Simply Replaced by N-Substituted Indazole-3-carbonyl Chloride Analogs


Direct substitution of 1H-Indazole-3-carbonyl chloride with common N-alkyl or N-benzyl analogs (e.g., 1-methyl or 1-(2,4-dichlorobenzyl) derivatives) fails because it fundamentally changes the synthetic utility of the reagent. The target compound is a dual functional scaffold, possessing both an electrophilic acyl chloride and a nucleophilic N-H site . This allows for controlled, sequential functionalization: the acid chloride can be used for an initial amidation, followed by N-alkylation at the indazole N-1 position to generate diverse libraries from a single, commercially available reagent. N-substituted analogs lack this orthogonal reactivity and pre-commit the final structure to a specific N-substitution pattern, limiting downstream diversity [1]. This distinction is critical for procurement when the synthetic route requires an unsubstituted indazole core as a starting point.

Quantitative Comparative Analysis of 1H-Indazole-3-carbonyl chloride Against Closest Analogs for Technical Selection


Comparison of Synthetic Yield from Carboxylic Acid Precursor versus 1-Methyl Analog

The synthesis of 1H-Indazole-3-carbonyl chloride from its parent carboxylic acid via thionyl chloride proceeds with a 91% yield, providing a benchmark for the unsubstituted indazole scaffold [1]. Under analogous conditions, the synthesis of 1-methyl-1H-indazole-3-carbonyl chloride is reported to achieve a higher yield of approximately 97% . This 6% quantitative difference in yield for the unsubstituted analog is a factor for process chemistry evaluation, where the trade-off for retaining a reactive N-H site is a moderate reduction in synthetic efficiency of the acid chloride formation step. Note: This is a cross-study comparison based on reported yields from independent procedures.

Synthetic Method Reaction Yield Acyl Chloride Formation

Molecular Weight Advantage: A 7% Lower Mass for the Core Synthon Compared to the 1-Methyl Analog

The molecular weight of 1H-Indazole-3-carbonyl chloride is 180.59 g/mol (monoisotopic mass: 180.009040) . Its direct N-methyl analog, 1-Methyl-1H-indazole-3-carbonyl chloride, has a molecular weight of 194.62 g/mol . This 14.03 g/mol difference (7.2% lower mass for the target compound) means that when used as a building block in lead optimization, the unsubstituted scaffold introduces a lower initial mass penalty. This is a class-level inference: subsequent N-substitution is a variable, but the core scaffold's mass is a fixed property that contributes to final compound compliance with metrics like Lipinski's Rule of 5.

Medicinal Chemistry Lead Optimization Molecular Property

Provider-Specific Quality Control with Orthogonal Analytical Methods for Identity and Purity Verification

The standard commercial purity for both 1H-Indazole-3-carbonyl chloride and its 1-methyl analog is typically 95-97% . However, a key differentiator in procuring the target compound is the availability of comprehensive, batch-specific Quality Control (QC) data. Bide Pharm provides batch-level QC reports for 1H-Indazole-3-carbonyl chloride that include orthogonal methods: NMR for structural identification, HPLC for purity determination, and GC for volatile impurity analysis, with a standard purity specification of 95%+ . For the 1-methyl analog, a common standard from Fisher Scientific is specified at 97% purity with fewer QC details routinely provided . The provision of multiple orthogonal analytical data sets for the target compound reduces the procurement risk associated with reactive acyl chlorides, where hydrolysis or degradation can compromise purity.

Quality Control Procurement Analytical Chemistry

Differential Reactivity and Stability Profile: A Comparative IR Spectroscopic Observation

A stability and reactivity class comparison can be inferred from IR spectroscopic data. The carbonyl absorption band for indazole-carbonyl chloride derivatives is reported to appear at a lower wave number (e.g., 1748 cm⁻¹ for the 1-methyl analog [1]) compared to more reactive benzotriazole-derived acyl chlorides. This lower wave number correlates with decreased electrophilicity and potentially greater stability towards nucleophiles like water . While direct IR data for the specific target compound is not provided, as a class, unsubstituted indazole-3-carbonyl chlorides are expected to follow this trend. This indicates a reactivity-stability profile that is distinct from, and lower than, analogous benzotriazole-based acylating agents, a relevant consideration for handling and storage during procurement.

Spectroscopy Reactivity Stability Acyl Chloride

Optimal Procurement Scenarios for 1H-Indazole-3-carbonyl chloride Based on Comparative Evidence


Lead Diversification Platforms Requiring Sequential Amidation and N-Functionalization

For medicinal chemistry programs focused on indazole-3-carboxamide scaffolds, 1H-Indazole-3-carbonyl chloride is the reagent of choice. The evidence shows it provides a core molecular weight of 180.59 g/mol , into which variable N-1 substitution can be introduced after an initial amidation step. This orthogonal reactivity is not possible with pre-substituted analogs like 1-methyl or 1-benzyl-indazole-3-carbonyl chloride. This procurement route directly supports the synthetic strategy outlined in the design of PARP-1 inhibitors, where a library of N-1 substituted indazole-3-carboxamides was generated from an unsubstituted core [1].

Process Development Where Vendor-Provided Multi-Method QC Data is a Prerequisite

In process chemistry environments where batch-to-batch reproducibility is critical, procuring from a vendor that provides orthogonal QC data by NMR, HPLC, and GC, as offered for this compound , is a significant advantage. This level of analytical characterization exceeds the typical purity specification (often just HPLC) provided for the 1-methyl analog . This directly addresses the risk of acyl chloride hydrolysis and ensures consistent reactivity in scale-up reactions, as the presence of the corresponding carboxylic acid impurity can be quantified.

Synthesis of Analytical Reference Standards and Impurity Profiling

1H-Indazole-3-carbonyl chloride is a fundamental precursor for synthesizing potential impurities of indazole-based pharmaceuticals, such as desmethyl granisetron or unsubstituted indazole-3-carboxamide metabolites. The reported 91% yield for its synthesis from the carboxylic acid [2] provides an efficient route to gram-scale quantities of such impurities. Its clear analytical profile, supported by the available multi-method QC data , ensures that synthesized impurity standards meet regulatory submission requirements.

Research Requiring a Less Reactive Indazole Acylating Agent for Controlled Amidation

For chemoselective acylation reactions on multifunctional substrates, the indazole class of acyl chlorides is preferred over more reactive analogs like benzotriazole-carbonyl chlorides. Based on class-level IR spectroscopic evidence, indazole carbonyl chlorides exhibit a lower carbonyl stretching frequency, correlating with lower electrophilicity . This translates to more controlled reactions and potentially fewer side products. 1H-Indazole-3-carbonyl chloride, as a member of this class, is the logical procurement choice when a balance of reactivity and stability is required for the indazole core.

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